molecular formula C18H20ClN3O3S B4631948 METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

Cat. No.: B4631948
M. Wt: 393.9 g/mol
InChI Key: QENUJMYNEBPOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 5-chloro-2-methylphenylamine with piperazine under controlled conditions.

    Coupling with Thiophene Carboxylate: The piperazine derivative is then coupled with methyl 3-thiophenecarboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

    Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets. The piperazine moiety may interact with neurotransmitter receptors, while the thiophene ring could participate in electron transfer processes. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({[4-(2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
  • METHYL 2-({[4-(5-CHLORO-2-PHENYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

Uniqueness

METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorinated phenyl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

methyl 2-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-12-3-4-13(19)11-15(12)21-6-8-22(9-7-21)18(24)20-16-14(5-10-26-16)17(23)25-2/h3-5,10-11H,6-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENUJMYNEBPOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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